molecular formula C13H9ClO2 B6325210 5-(3-Chlorophenyl)-2-formylphenol CAS No. 343603-99-6

5-(3-Chlorophenyl)-2-formylphenol

Cat. No.: B6325210
CAS No.: 343603-99-6
M. Wt: 232.66 g/mol
InChI Key: YAAQGONWJLEGRU-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-formylphenol is an organic compound that belongs to the class of aromatic aldehydes and phenols It is characterized by the presence of a formyl group (-CHO) and a chlorophenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-formylphenol typically involves the formylation of 3-chlorophenylphenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired aldehyde product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, and halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: 5-(3-Chlorophenyl)-2-carboxyphenol.

    Reduction: 5-(3-Chlorophenyl)-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Chlorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-2-formylphenol: Similar structure but with the chlorine atom in the para position.

    5-(3-Bromophenyl)-2-formylphenol: Similar structure but with a bromine atom instead of chlorine.

    5-(3-Chlorophenyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

5-(3-Chlorophenyl)-2-formylphenol is unique due to the specific positioning of the chlorophenyl and formyl groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAQGONWJLEGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626539
Record name 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-99-6
Record name 3′-Chloro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343603-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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